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Cat. No.: B053569 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) is a saturated phospholipid commonly

utilized in liposomal drug delivery systems. Its high phase transition temperature (Tc = 55°C)

imparts rigidity and stability to the liposomal membrane.[1][2] While not inherently pH-sensitive,

DSPC is a critical component in many pH-sensitive liposome formulations, where it acts as a

stabilizing "helper" lipid in combination with pH-sensitive lipids like 1,2-dioleoyl-sn-glycero-3-

phosphoethanolamine (DOPE) and cholesteryl hemisuccinate (CHEMS).[1][3] These

formulations are designed to be stable at physiological pH (7.4) and to release their

encapsulated cargo in the acidic microenvironment of tumors (pH 6.5-7.0) or within endosomes

(pH 5.0-6.5) following cellular uptake.[1]

The mechanism of pH-sensitivity in these liposomes often relies on the protonation of specific

components in acidic conditions. For instance, in DOPE/CHEMS systems, the carboxyl group

of CHEMS becomes protonated at low pH, leading to a loss of electrostatic repulsion with the

phosphate group of DOPE. This allows the cone-shaped DOPE lipids to transition from a

lamellar to an inverted hexagonal phase, destabilizing the liposome and triggering drug

release. DSPC is incorporated to enhance the stability of the formulation at neutral pH,

preventing premature drug leakage.

Key Considerations for Formulation
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Lipid Composition: The ratio of DSPC to pH-sensitive lipids (e.g., DOPE, CHEMS) and other

components like cholesterol and PEGylated lipids is critical for balancing stability and pH-

responsiveness.

pH-Sensitivity: The formulation should exhibit minimal drug release at physiological pH (7.4)

and a triggered, rapid release at the target acidic pH.

Stability: Liposomes should be stable during storage and in circulation, with minimal

aggregation or premature leakage of the encapsulated drug. The inclusion of PEGylated

lipids can prolong circulation half-life.

Drug Loading: The chosen drug and loading method (passive or active) will influence

encapsulation efficiency and release kinetics.

Data Presentation: Formulation and Performance
The following tables summarize quantitative data from various studies on DSPC-containing pH-

sensitive liposomes.

Table 1: Physicochemical Properties of DSPC-Containing pH-Sensitive Liposome Formulations
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Formulation
Composition
(molar
ratio/w/w)

Particle Size
(nm)

PDI
Zeta Potential
(mV)

Reference

DOPE/CHEMS/D

SPC/mPEG2000

-DSPE

(32:8:34:5, w/w)

~130 - Negative

DOPE/DSPC/CH

EMS/Cholesterol

(4:2:2:2) + 5

mol% DSPE-

PEG2k

- - -

DSPC/DSPA

(75%:25%)
- - -

DSPC/Cholester

ol (90:10) + 5

mol% DSPE-

PEG2000

- - -

DSPC/DOPE/CH

OL/OA

(36:4:40:20)

- - -

DPPC/DSPE-

PEG-

NH2/CHEMS/PE

G

bis(amine)/Folate

(8.8:1.9:1)

~80 - Neutral

Table 2: pH-Dependent Drug Release from DSPC-Containing Liposomes
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Formulation
Compositio
n

Drug
% Release
at pH 7.4

% Release
at Acidic pH

Time (h) Reference

DOPE/CHEM

S/DSPC/mPE

G2000-DSPE

Cabazitaxel -
~100% at pH

5.5
72

PEG-pSL

(DOPE/DSP

C/CHEMS/Ch

ol + DSPE-

PEG2k)

Gemcitabine ~30%
58.5% at pH

5.0
8

CL-PEG-pSL

(DOPE/DSP

C/CHEMS/Ch

ol + PEGB-

Hz-DPPE)

Gemcitabine ~30%
78.4% at pH

5.0
8

DSPC/DSPA

(75%:25%)
Calcein Stable

Significant

release at pH

5.5 and 5.0

<0.3

DSPC/DOPE/

CHOL/OA

(36:4:40:20)

Doxorubicin -
~60% at pH <

6.0
<0.03

DPPC/DSPE-

PEG-

NH2/CHEMS/

PEG

bis(amine)/Fo

late

Docetaxel 42%

61% at pH

6.5; 99% at

pH 4.0

-
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DPPC/DSPE-

PEG-

NH2/CHEMS/

PEG

bis(amine)/Fo

late

Doxycycline 25%

39% at pH

6.5; 78% at

pH 4.0

-

PS5-DoxL 5-Dox 48%
64% at pH

6.5
6

Experimental Protocols
Protocol 1: Preparation of DSPC-Containing pH-
Sensitive Liposomes by Thin-Film Hydration
This is a widely used method for preparing multilamellar vesicles (MLVs), which can then be

downsized to unilamellar vesicles (LUVs).

Materials:

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

Cholesteryl hemisuccinate (CHEMS)

Cholesterol (Chol)

1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]

(DSPE-PEG2000)

Chloroform and Methanol (analytical grade)

Hydration buffer (e.g., phosphate-buffered saline (PBS) pH 7.4, or a buffer containing the

drug to be encapsulated)

Procedure:
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Lipid Film Formation:

Dissolve DSPC, DOPE, CHEMS, Cholesterol, and DSPE-PEG2000 in a

chloroform:methanol mixture (e.g., 3:1 v/v) in a round-bottom flask.

Remove the organic solvent using a rotary evaporator under vacuum at a temperature

above the Tc of DSPC (e.g., 60-65°C) to form a thin, uniform lipid film on the flask wall.

Dry the film further under a stream of nitrogen gas and then under vacuum for at least 2

hours to remove any residual solvent.

Hydration:

Hydrate the lipid film with the chosen aqueous buffer (pre-heated above the Tc of DSPC).

The volume of the buffer will determine the final lipid concentration.

Vortex the flask to detach the lipid film, resulting in a suspension of multilamellar vesicles

(MLVs).

Sizing (Extrusion):

To obtain unilamellar vesicles (LUVs) of a defined size, subject the MLV suspension to

extrusion.

Assemble a mini-extruder with polycarbonate membranes of a desired pore size (e.g., 100

nm).

Heat the extruder to a temperature above the Tc of DSPC (e.g., 50-60°C).

Pass the liposome suspension through the membrane multiple times (e.g., 10-20 cycles)

to achieve a homogenous size distribution.

Purification:

Remove unencapsulated drug or other materials by size exclusion chromatography or

dialysis.

Protocol 2: In Vitro pH-Dependent Drug Release Assay
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This protocol determines the drug release profile of the liposomes at different pH values.

Materials:

Drug-loaded liposome suspension

Dialysis tubing (with a molecular weight cut-off appropriate for the drug)

Release media: PBS at pH 7.4 and an acidic buffer (e.g., citrate buffer at pH 5.0 or 6.5).

Shaking incubator or water bath at 37°C.

Analytical instrument for drug quantification (e.g., HPLC, fluorescence spectrophotometer).

Procedure:

Place a known volume of the drug-loaded liposome suspension into a dialysis tube and seal

it.

Immerse the dialysis tube in a larger volume of the release medium (e.g., 50 mL of PBS at

pH 7.4) and incubate at 37°C with gentle shaking.

At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small

aliquot of the release medium and replace it with an equal volume of fresh medium to

maintain sink conditions.

Repeat the experiment using the acidic release medium (e.g., pH 5.0).

Quantify the concentration of the released drug in the collected aliquots using a suitable

analytical method.

To determine the total amount of encapsulated drug, disrupt a sample of the liposome

suspension with a detergent (e.g., Triton X-100) and measure the drug concentration.

Calculate the cumulative percentage of drug release at each time point for both pH

conditions.
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Caption: Experimental workflow for preparing and testing DSPC-based pH-sensitive liposomes.
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Caption: Mechanism of drug release from DOPE/CHEMS/DSPC pH-sensitive liposomes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b053569?utm_src=pdf-body-img
https://www.benchchem.com/product/b053569?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b053569?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. tandfonline.com [tandfonline.com]

2. tandfonline.com [tandfonline.com]

3. pH-Sensitive Liposomes for Enhanced Cellular Uptake and Cytotoxicity of Daunorubicin in
Melanoma (B16-BL6) Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for DSPC in pH-
Sensitive Liposome Formulation]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b053569#using-dspc-in-the-formulation-of-ph-
sensitive-liposomes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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